tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate
Overview
Description
The compound tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate is involved in various synthetic pathways, especially in the preparation of pyrazole derivatives which are crucial intermediates for a wide range of biologically active compounds.
Synthesis Analysis
The synthesis of pyrazole derivatives, including tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate, can be achieved through various routes. A notable method includes the reaction of potassium tricyanomethanide leading to pyrazole bromide, which is a key intermediate for further chemical transformations. This pathway enables the versatile synthesis of related pyrazole carboxamides in good yields, employing a selective Sandmeyer reaction (Bobko, Kaura, Evans, & Su, 2012).
Molecular Structure Analysis
The molecular structure and supramolecular interactions, such as hydrogen bonding and π-π stacking, significantly influence the physical and chemical properties of pyrazole derivatives. Studies have shown that molecules like 5-Benzylamino-3-tert-butyl-1-phenyl-1H-pyrazole exhibit varied hydrogen-bonded structures, impacting their molecular conformation and reactivity (Castillo, Abonía, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
Tert-butyl pyrazole derivatives participate in numerous chemical reactions, serving as intermediates for the construction of complex molecular structures. For example, they are used in Ugi reactions, demonstrating their versatility in synthesizing diverse compounds, including dihydropyrazolo[1,5-a]pyrazine diones, under microwave irradiation (Nikulnikov, Tsirulnikov, Kysil, Ivachtchenko, & Krasavin, 2009).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are crucial for the practical applications of these chemicals. The molecular and crystal structure, stabilized by intramolecular hydrogen bonds, significantly impacts these properties, as observed in different substituted pyrazole derivatives (Abbasi, Adib, & Eriksson, 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and electronic characteristics, are influenced by the molecular structure. For instance, the presence of tert-butyl groups can impart steric hindrance, affecting the compound's reactivity. The electronic properties, highlighted by HOMO and LUMO analyses, are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Tamer, Arslan, Avcı, Nebioğlu, Atalay, & Çoşut, 2016).
Scientific Research Applications
Novel Synthesis Applications
Synthesis of Amino-aryl-pyrazoles
tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate serves as a precursor for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are significant due to their versatile applications in medicinal chemistry. The synthesis process involves a simple, novel, and efficient route, featuring a selective Sandmeyer reaction, allowing for a more versatile synthesis of these compounds than previously possible (Bobko et al., 2012).
Fluorinated Pyrazole-4-carboxylic Acids
The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines, leads to fluorinated pyrazole-4-carboxylic acids. These compounds are synthesized on a multigram scale, indicating the method's scalability and potential for industrial applications (Iminov et al., 2015).
Advanced Material Synthesis
Halo-substituted Pyrazolo[5,1-c][1,2,4]triazines
The synthesis of ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates (X = H, Cl, Br) represents another application. These compounds are synthesized via diazotization and a reaction with tert-butyl nitrite in the presence of trimethylsilyl halides. This methodology opens new avenues for the development of pyrazolo[5,1-c][1,2,4]triazines with potential applications in drug development and materials science (Ivanov et al., 2017).
Reactivity and Transformation
Tert-ButylIsocyanide in Ugi Reaction
The reactivity of tert-butyl amides from the Ugi reaction of T-BuNC and 5-substituted-1H-pyrazole-3-carboxylic acids with various aldehydes and amines showcases the chemical versatility of tert-butyl derivatives. This process leads to cyclization into dihydropyrazolo[1,5-a]pyrazine-4,7-diones under specific conditions, demonstrating the utility of T-BuNC as a convertible isocyanide (Nikulnikov et al., 2009).
properties
IUPAC Name |
tert-butyl 3-(bromomethyl)pyrazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)12-5-4-7(6-10)11-12/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYLFTPEOMFQFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635024 | |
Record name | tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate | |
CAS RN |
186551-69-9 | |
Record name | tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.